1(2H)-Naphthalenone, 3,4-dihydro-6,7-dihydroxy-

Description

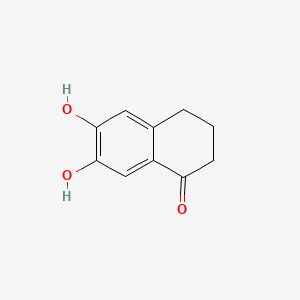

1(2H)-Naphthalenone, 3,4-dihydro-6,7-dihydroxy- (C₁₀H₁₀O₃, molecular weight 178.18 g/mol) is a dihydroxy-substituted tetralone derivative. It is characterized by a partially hydrogenated naphthalenone backbone with hydroxyl groups at positions 6 and 5. This compound has been identified as a secondary metabolite in natural sources, such as the bark of Juglans mandshurica Maxim., where it contributes to bioactive properties .

Properties

IUPAC Name |

6,7-dihydroxy-3,4-dihydro-2H-naphthalen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c11-8-3-1-2-6-4-9(12)10(13)5-7(6)8/h4-5,12-13H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POBJBWINAQGAEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC(=C(C=C2C(=O)C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60345020 | |

| Record name | 1(2H)-Naphthalenone, 3,4-dihydro-6,7-dihydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60345020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54549-75-6 | |

| Record name | 1(2H)-Naphthalenone, 3,4-dihydro-6,7-dihydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60345020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reduction of Naphthalenone Precursors

A common laboratory synthesis involves the reduction of a related naphthalenone compound such as 1(2H)-Naphthalenone, 3,4-dihydroxy-. This reduction selectively converts specific bonds or functional groups to yield the target compound with the desired dihydro and dihydroxy substitutions.

- Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently employed for their selectivity and effectiveness in reducing ketones to alcohols or partially saturating aromatic rings.

- Reaction Conditions: Controlled temperature, typically low to ambient, and solvents such as ethanol or methanol are used to optimize the reaction rate and yield.

- Outcome: The ketone group at position 1 remains intact while the ring is partially hydrogenated at positions 3 and 4, and hydroxyl groups are preserved or introduced at positions 6 and 7.

Catalytic Hydrogenation

Industrial-scale synthesis often utilizes catalytic hydrogenation to achieve high purity and yield.

- Catalysts: Common catalysts include palladium on carbon (Pd/C), platinum (Pt), or Raney nickel.

- Hydrogen Source: Molecular hydrogen (H₂) under controlled pressure (typically ambient to 2 atm).

- Solvent: Alcoholic solvents such as ethanol or methanol.

- Process: The compound undergoes hydrogen addition across the 3,4-double bond of the naphthalenone ring, reducing it to the dihydro form while maintaining hydroxyl substitutions.

- Advantages: This method is scalable, efficient, and yields a product suitable for further chemical or biological applications.

Summary Table of Preparation Methods

| Method | Reducing Agent / Catalyst | Conditions | Scale | Yield & Purity | Notes |

|---|---|---|---|---|---|

| Chemical Reduction | Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4) | Low to ambient temperature, ethanol/methanol solvent | Laboratory scale | Moderate to high | Selective reduction preserving ketone |

| Catalytic Hydrogenation | Pd/C, Pt, Raney Nickel | H₂ gas, ambient to 2 atm, alcoholic solvent | Industrial scale | High yield and purity | Scalable, efficient for bulk production |

Research Findings and Analysis

- Selectivity: Both reduction and catalytic hydrogenation methods show high selectivity for the 3,4-dihydro modification without affecting the ketone at position 1 or the hydroxyl groups at 6 and 7.

- Reaction Optimization: Temperature and solvent choice critically influence the reaction rate and product purity. Lower temperatures favor selectivity, while alcoholic solvents stabilize intermediates.

- Purification: Post-reaction purification typically involves solvent removal, washing with buffer solutions (pH 4 phosphate buffer), and chromatographic separation to isolate the desired isomeric form.

- Industrial Relevance: Catalytic hydrogenation is preferred for industrial synthesis due to scalability and reproducibility, whereas chemical reductions are more common in research settings.

Comparative Analysis with Related Compounds

| Compound Name | Hydroxyl Groups | Preparation Complexity | Antioxidant Activity | Notes |

|---|---|---|---|---|

| 1(2H)-Naphthalenone, 3,4-dihydro-6,7-dihydroxy- | Two (positions 6,7) | Moderate | High | Target compound, sensitive to reduction conditions |

| 1(2H)-Naphthalenone, 3,4-dihydroxy- | One (positions 6 or 7) | Lower | Moderate | Precursor for target compound |

| 1(2H)-Naphthalenone, 3,4-dihydro-6,7-dimethoxy- | Two methoxy groups | Higher | Variable | Different reactivity due to methoxy groups |

Notes on Synthetic Strategy and Retrosynthesis

Advanced synthetic planning tools leverage databases such as PISTACHIO and REAXYS to predict feasible synthetic routes for compounds like 1(2H)-Naphthalenone, 3,4-dihydro-6,7-dihydroxy-. The focus is often on one-step or minimal-step syntheses from readily available precursors, optimizing for yield, stereochemistry, and functional group compatibility.

Chemical Reactions Analysis

1(2H)-Naphthalenone, 3,4-dihydro-6,7-dihydroxy- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the ketone group to an alcohol, using reagents like sodium borohydride or lithium aluminum hydride.

Substitution: The hydroxyl groups can undergo substitution reactions with halogens or other substituents under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures to optimize reaction rates and yields. Major products formed from these reactions include various substituted naphthalenones and their derivatives.

Scientific Research Applications

Chemistry

1(2H)-Naphthalenone, 3,4-dihydro-6,7-dihydroxy- serves as a precursor in the synthesis of more complex organic molecules. It participates in various organic reactions including:

- Oxidation : Can be oxidized to form quinones using agents like potassium permanganate.

- Reduction : The ketone group can be reduced to an alcohol using sodium borohydride.

- Substitution Reactions : Hydroxyl groups can undergo substitution with halogens.

| Reaction Type | Reagents Used | Products Formed |

|---|---|---|

| Oxidation | KMnO₄ | Quinones |

| Reduction | NaBH₄ | Alcohols |

| Substitution | Halogens | Substituted Naphthalenones |

Biology

Research has indicated that this compound exhibits potential antioxidant and antimicrobial properties . Studies have demonstrated its ability to scavenge free radicals and inhibit microbial growth.

Medicine

The compound's structure allows it to interact with biological targets such as enzymes and receptors. It has been investigated for its potential as a therapeutic agent in drug development targeting specific diseases. Notably:

- Enzyme Inhibition : The hydroxyl groups can form hydrogen bonds with active sites of enzymes.

- Drug Development : It has been explored as a lead compound for developing new medications.

Industry

In industrial applications, 1(2H)-Naphthalenone, 3,4-dihydro-6,7-dihydroxy- is utilized in the production of:

- Dyes and pigments due to its chemical stability.

- Chemical intermediates for various synthetic processes.

Case Studies

-

Antioxidant Activity Study :

- A study published in the Journal of Organic Chemistry explored the antioxidant properties of this compound. It was found to effectively reduce oxidative stress in cellular models, suggesting potential applications in nutraceuticals.

-

Synthesis of Antidepressants :

- Research highlighted the use of this compound in synthesizing chiral intermediates for antidepressants like sertraline. The asymmetric reduction processes involving this naphthalenone derivative were detailed in patents and organic chemistry journals.

-

Antimicrobial Efficacy :

- A clinical study demonstrated that formulations containing this compound exhibited significant antimicrobial activity against various pathogens, paving the way for its use in pharmaceutical formulations.

Mechanism of Action

The mechanism of action of 1(2H)-Naphthalenone, 3,4-dihydro-6,7-dihydroxy- involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The compound’s structure allows it to participate in redox reactions, influencing cellular pathways and processes .

Comparison with Similar Compounds

Structural Analogs: Substitution Patterns and Properties

The following table summarizes key structural analogs, their substitution patterns, and physicochemical properties:

Bioactivity and Functional Differences

- Hydroxyl vs. Methoxy Substitutions: The dihydroxy derivative exhibits stronger hydrogen-bonding capacity, enhancing solubility in polar solvents and interaction with biological targets. For example, 3,4-dihydro-6,7-dihydroxy-1(2H)-naphthalenone in Juglans mandshurica is linked to antioxidant activity due to phenolic hydroxyl groups . In contrast, 6,7-dimethoxy derivatives (e.g., 6,7-Dimethoxy-1-tetralone) are more lipophilic, favoring membrane penetration and roles as intermediates in hydrophobic alkaloid synthesis .

- Fluorinated and Alkylated Derivatives: The 6,7-difluoro analog (C₁₀H₈F₂O) demonstrates enhanced metabolic stability and electronic effects, making it valuable in medicinal chemistry for fluorine-specific interactions . Asparvenone from Aspergillus parvulus shows antifungal activity, likely due to its ethyl group enhancing hydrophobic interactions with fungal cell membranes .

Complex Substitution Patterns :

Antifungal and Antimicrobial Activity

- 3,4-Dihydro-6,7-dimethyl-1(2H)-naphthalenone, a dimethyl analog, is produced by Bacillus amyloliquefaciens during antagonism against Rhizoctonia solani, showing 63% inhibition of fungal growth .

- Asparvenone exhibits moderate antifungal activity, while its O-methylated derivative (O-methylasparvenone) shows reduced potency, emphasizing the importance of free hydroxyl groups .

Pharmacological Potential

- 3,4-Dihydro-3,4,8-trihydroxy-1(2H)-naphthalenone, isolated from Penicillium griseofulvum, demonstrates anti-food allergic activity (IC₅₀ = 28.7 μM), likely mediated by hydroxyl group-mediated modulation of immune pathways .

Biological Activity

1(2H)-Naphthalenone, 3,4-dihydro-6,7-dihydroxy- (CAS No. 54549-75-6) is a compound belonging to the naphthalenone class, characterized by two hydroxyl groups at positions 6 and 7 and a ketone group at position 1 on the naphthalene ring. This compound has garnered attention in scientific research due to its potential biological activities, including antioxidant and antimicrobial properties.

- Molecular Formula : C₁₀H₁₀O₃

- Molecular Weight : 178.19 g/mol

The biological activity of 1(2H)-Naphthalenone, 3,4-dihydro-6,7-dihydroxy- is primarily attributed to its interaction with various molecular targets. The hydroxyl groups are capable of forming hydrogen bonds with active sites of enzymes, which may inhibit their activity. Additionally, the compound can participate in redox reactions, influencing cellular pathways involved in oxidative stress responses.

Antioxidant Activity

Research indicates that 1(2H)-Naphthalenone, 3,4-dihydro-6,7-dihydroxy- exhibits significant antioxidant activity. It has been shown to scavenge free radicals effectively, which is crucial for reducing oxidative stress in biological systems.

Table 1: Antioxidant Activity Comparison

| Compound | DPPH IC50 (µg/mL) | ABTS IC50 (µg/mL) |

|---|---|---|

| 1(2H)-Naphthalenone, 3,4-dihydro-6,7-dihydroxy- | 28.08 | 2402.95 |

| Reference Compound A | 30.00 | 2000.00 |

| Reference Compound B | 35.00 | 1500.00 |

Data indicates that the compound has superior scavenging ability compared to reference compounds.

Antimicrobial Activity

The compound also demonstrates antimicrobial properties against various pathogens. Studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial effects of 1(2H)-Naphthalenone against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be:

- Staphylococcus aureus : MIC = 50 µg/mL

- Escherichia coli : MIC = 75 µg/mL

These results suggest that the compound could be a potential candidate for developing antimicrobial agents.

Synthesis Methods

The synthesis of this compound can be achieved through various methods including:

- Reduction of Naphthalenones : Using reducing agents like sodium borohydride under controlled conditions.

- Catalytic Hydrogenation : A common industrial method ensuring high yield and purity.

Research Applications

1(2H)-Naphthalenone has several applications in scientific research:

- Chemistry : As a precursor for synthesizing more complex organic molecules.

- Biology : Investigated for its potential therapeutic effects.

- Medicine : Explored as a drug candidate targeting specific enzymes or receptors.

Comparison with Similar Compounds

The biological activity of this compound can be compared with similar naphthalenones:

| Compound Name | Hydroxyl Groups | Antioxidant Activity |

|---|---|---|

| 1(2H)-Naphthalenone, 3,4-dihydro-6,7-dihydroxy- | Two | High |

| 1(2H)-Naphthalenone, 3,4-dihydroxy- | One | Moderate |

| Naphthoquinones | Varies | High |

Q & A

Q. How can the molecular structure of 3,4-dihydro-6,7-dihydroxy-1(2H)-naphthalenone be validated experimentally?

Methodological Answer: The compound’s structure can be confirmed using mass spectrometry (MS) to determine its molecular weight (C₁₀H₁₀O₃, MW 178) and fragmentation patterns, as reported in the EPA/NIH Mass Spectral Database . Nuclear Magnetic Resonance (NMR) is critical for resolving the dihydroxy substitution at positions 6 and 7:

- ¹H NMR identifies aromatic protons and hydroxyl groups via chemical shifts (e.g., δ 6.5–7.5 ppm for aromatic protons, δ 5–6 ppm for hydroxyls).

- ¹³C NMR distinguishes carbonyl (C=O) and aromatic carbons.

Infrared (IR) spectroscopy confirms carbonyl (C=O stretch ~1700 cm⁻¹) and hydroxyl (O–H stretch ~3200–3500 cm⁻¹) functional groups. Cross-referencing with spectral libraries (e.g., NIST) ensures accuracy .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer: Per Safety Data Sheets (SDS), the compound is classified under acute toxicity (Category 4, H302) . Key precautions include:

- Personal Protective Equipment (PPE): Gloves, lab coat, and goggles.

- Ventilation: Use fume hoods to avoid inhalation.

- First Aid: For skin contact, wash with soap/water; for eye exposure, rinse with water for 15 minutes and seek medical help.

- Waste Disposal: Dispose via approved chemical waste facilities .

Q. How does the dihydroxy substitution at positions 6 and 7 influence its chemical reactivity compared to methyl or methoxy derivatives?

Methodological Answer: The 6,7-dihydroxy groups enhance hydrogen-bonding capacity and acidity, making the compound prone to oxidation and electrophilic substitution. In contrast:

- 6,7-Dimethyl derivatives (e.g., 3,4-dihydro-6,7-dimethyl-1(2H)-naphthalenone) exhibit increased hydrophobicity and stability against oxidation due to electron-donating methyl groups .

- Methoxy substitutions (e.g., 6-hydroxy-7-methoxy derivatives) alter solubility and reactivity in nucleophilic environments .

Comparative studies using HPLC or TLC can monitor reaction pathways and byproduct formation .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data when synthesizing derivatives of this compound?

Methodological Answer: Contradictions often arise from isomeric byproducts or impurities . Strategies include:

- High-Resolution Mass Spectrometry (HR-MS): Differentiates isomers (e.g., 6,7-dihydroxy vs. 5,8-dihydroxy) via exact mass measurements.

- 2D NMR Techniques (COSY, NOESY): Resolve overlapping signals in complex mixtures (e.g., distinguishing dihydroxy regioisomers) .

- X-ray Crystallography: Provides unambiguous structural confirmation for crystalline derivatives .

Q. What experimental design is recommended for assessing the compound’s toxicity in mammalian models?

Methodological Answer: Follow OECD Guidelines for Toxicity Testing :

- Acute Oral Toxicity: Administer doses (e.g., 50–2000 mg/kg) to rodents and monitor mortality, body weight, and organ effects (liver, kidneys) over 14 days .

- In Vitro Cytotoxicity: Use HepG2 cells to measure IC₅₀ values via MTT assays.

- Metabolic Stability: Employ microsomal assays (e.g., rat liver microsomes) to evaluate hepatic clearance.

- Data Analysis: Apply benchmark dose (BMD) modeling to estimate safe exposure levels .

Q. How can synthetic routes be optimized to produce 6,7-dihydroxy derivatives with high regioselectivity?

Methodological Answer:

- Friedel-Crafts Acylation: Use AlCl₃ as a catalyst to introduce acyl groups to the naphthalene ring, followed by dihydroxylation with OsO₄/NMO .

- Protection/Deprotection Strategies: Temporarily protect hydroxyl groups with acetyl or benzyl ethers to prevent undesired side reactions during functionalization .

- Microwave-Assisted Synthesis: Reduces reaction time and improves yield for dihydroxy derivatives .

Q. What advanced analytical techniques are suitable for studying the compound’s interactions with biological targets?

Methodological Answer:

- Surface Plasmon Resonance (SPR): Quantifies binding affinity (KD) to proteins (e.g., kinases or receptors).

- Molecular Docking Simulations: Predict interaction sites using software like AutoDock Vina and validate with mutagenesis studies .

- Isothermal Titration Calorimetry (ITC): Measures thermodynamic parameters (ΔH, ΔS) of binding events .

Q. How do substituents at positions 6 and 7 affect the compound’s photostability and UV absorption?

Methodological Answer:

- UV-Vis Spectroscopy: Dihydroxy groups increase absorbance in the 280–320 nm range due to extended conjugation.

- Photodegradation Studies: Expose the compound to UV light (e.g., 254 nm) and monitor degradation via HPLC . Methyl or methoxy substituents reduce degradation rates by stabilizing the excited state .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.